![molecular formula C13H13NO2S2 B7536604 5-(benzenesulfonyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B7536604.png)
5-(benzenesulfonyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine
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Overview
Description
5-(benzenesulfonyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine is a heterocyclic compound that has been studied extensively for its potential use in medicinal chemistry. The compound has shown promising results in scientific research for its ability to interact with various biological targets, making it a potential candidate for drug development.
Mechanism of Action
The mechanism of action of 5-(benzenesulfonyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine is still being studied. However, it is thought to interact with various biological targets through hydrogen bonding and hydrophobic interactions. The compound has been shown to inhibit the activity of protein kinases and phosphodiesterases, which are involved in various cellular signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that 5-(benzenesulfonyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine has a range of biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells in vitro, and it has also been shown to reduce inflammation in animal models. Additionally, the compound has been shown to have neuroprotective effects in models of neurological disorders.
Advantages and Limitations for Lab Experiments
One advantage of using 5-(benzenesulfonyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine in lab experiments is its ability to interact with a variety of biological targets. This makes it a potentially useful compound for drug development. However, one limitation of using the compound is its relatively complex synthesis method, which may make it difficult to produce in large quantities.
Future Directions
There are several future directions for research involving 5-(benzenesulfonyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine. One potential direction is to investigate its use as a potential treatment for neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, researchers may explore the compound's potential as an anti-inflammatory agent or as a potential inhibitor of other enzymes involved in cellular signaling pathways. Finally, future research may focus on developing more efficient synthesis methods for the compound, which could make it more accessible for drug development.
In conclusion, 5-(benzenesulfonyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine is a promising compound for drug development due to its ability to interact with various biological targets. While its mechanism of action is still being studied, the compound has shown potential for use in treating cancer, inflammation, and neurological disorders. Future research may focus on developing more efficient synthesis methods for the compound and exploring its potential in a variety of medicinal applications.
Synthesis Methods
The synthesis of 5-(benzenesulfonyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine involves the reaction of 2-aminopyridine with a sulfonyl chloride derivative of benzenesulfonic acid. The reaction is typically carried out in a solvent such as dichloromethane or acetonitrile, and the product is obtained through purification by column chromatography.
Scientific Research Applications
Researchers have investigated the potential use of 5-(benzenesulfonyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine in a variety of medicinal applications. The compound has been studied as a potential inhibitor of various enzymes, including protein kinases and phosphodiesterases. It has also been investigated for its potential use in treating cancer, inflammation, and neurological disorders.
properties
IUPAC Name |
5-(benzenesulfonyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S2/c15-18(16,12-4-2-1-3-5-12)14-8-6-13-11(10-14)7-9-17-13/h1-5,7,9H,6,8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUFQMZWWKSIBRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC=C2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(benzenesulfonyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine |
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